1-Chloro-4-(3-ethynylphenoxy)benzene
Overview
Description
1-Chloro-4-(3-ethynylphenoxy)benzene is a chemical compound that belongs to the class of halogenated phenols. It is characterized by the presence of a chlorine atom and an ethynyl group attached to a phenoxybenzene structure. This compound has a molecular formula of C14H9ClO and a molecular weight of 228.67 g/mol.
Preparation Methods
The synthesis of 1-Chloro-4-(3-ethynylphenoxy)benzene typically involves the reaction of 1-chloro-4-iodobenzene with 3-ethynylphenol under Sonogashira coupling conditions. The reaction is catalyzed by palladium and copper co-catalysts in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Chloro-4-(3-ethynylphenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction Reactions: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling, Suzuki coupling, and Heck reactions to form various substituted aromatic compounds
Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, bases like triethylamine, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-4-(3-ethynylphenoxy)benzene has several scientific research applications, including:
Materials Science: It is used in the synthesis of advanced materials such as polymers and liquid crystals.
Biomedical Research: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Electronic Materials: It is used in the development of organic semiconductors and other electronic materials.
Energy Storage: It is investigated for its potential use in energy storage devices such as batteries and supercapacitors.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(3-ethynylphenoxy)benzene depends on its specific application. In chemical reactions, the chlorine atom and ethynyl group act as reactive sites for various transformations. The molecular targets and pathways involved in its biological applications are determined by the specific structure of the biologically active molecules synthesized from this compound.
Comparison with Similar Compounds
1-Chloro-4-(3-ethynylphenoxy)benzene can be compared with other halogenated phenols and ethynyl-substituted aromatic compounds. Similar compounds include:
1-Chloro-4-ethynylbenzene: Lacks the phenoxy group, making it less versatile in certain chemical reactions.
4-Chloro-3-ethynylphenol: Has a hydroxyl group instead of a phenoxy group, affecting its reactivity and applications.
1-Bromo-4-(3-ethynylphenoxy)benzene: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes
The uniqueness of this compound lies in its combination of a chlorine atom and an ethynyl group attached to a phenoxybenzene structure, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-chloro-4-(3-ethynylphenoxy)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO/c1-2-11-4-3-5-14(10-11)16-13-8-6-12(15)7-9-13/h1,3-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZLGBOBIBNHDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)OC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289078 | |
Record name | 1-(4-Chlorophenoxy)-3-ethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141580-95-2 | |
Record name | 1-(4-Chlorophenoxy)-3-ethynylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141580-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenoxy)-3-ethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-4-(3-ethynylphenoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.